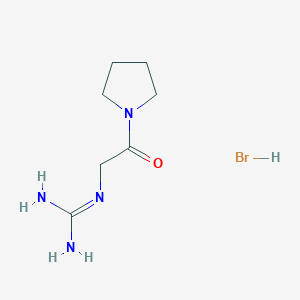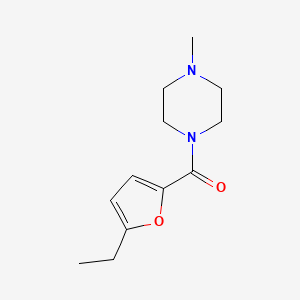![molecular formula C12H14N2O3 B7559090 N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMF or dimethylfuran-2-carboxamide. DMF has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of DMF is not well understood. However, it is believed that DMF interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and immunomodulatory properties. DMF has also been shown to activate the Nrf2 pathway, which plays a crucial role in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. DMF is also soluble in various solvents, making it easy to handle in the lab. However, DMF has some limitations, such as its potential toxicity at high concentrations. Therefore, it is essential to use appropriate safety measures when handling DMF in the lab.
Orientations Futures
DMF has great potential for various scientific research applications. Some of the future directions for DMF research include exploring its potential as a therapeutic agent for various diseases, including multiple sclerosis, psoriasis, and other autoimmune disorders. DMF can also be used as a building block for the synthesis of new organic semiconductors with improved properties. Additionally, DMF can be used as a starting material for the synthesis of various other compounds with potential applications in various fields.
Conclusion:
In conclusion, DMF is a promising compound with various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for various fields, including organic electronics, medicine, and materials science. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of DMF involves the reaction of 5-methyl-1,2-oxazole-3-carbaldehyde and 2-furancarboxylic acid in the presence of a reducing agent. The reaction is carried out under specific conditions to obtain DMF with high purity and yield.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its application in the field of organic electronics. DMF has been used as a building block for the synthesis of various organic semiconductors, which can be used in the production of electronic devices such as OLEDs, solar cells, and transistors.
Propriétés
IUPAC Name |
N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-4-5-11(16-8)12(15)14(3)7-10-6-9(2)17-13-10/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRINWMHQNIMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)

![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)